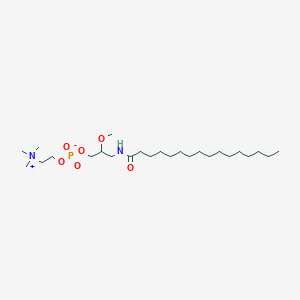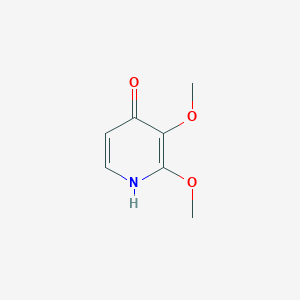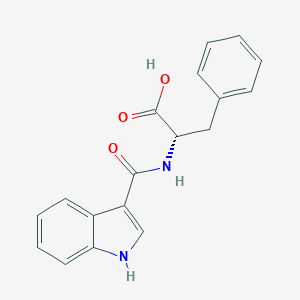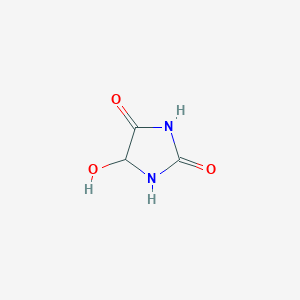![molecular formula C7H5N3O2 B043860 1H-吡唑并[3,4-b]吡啶-3-羧酸 CAS No. 116855-08-4](/img/structure/B43860.png)
1H-吡唑并[3,4-b]吡啶-3-羧酸
描述
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound has garnered significant interest due to its structural similarity to purine bases, which are essential components of nucleic acids .
科学研究应用
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purine bases makes it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been identified as an effective inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .
Mode of Action
As a NAMPT inhibitor, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid binds to the active site of the enzyme, preventing it from catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate to nicotinamide mononucleotide, an essential precursor in the NAD+ biosynthesis pathway .
Biochemical Pathways
By inhibiting NAMPT, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid disrupts the NAD+ biosynthesis pathway, leading to a decrease in the cellular levels of NAD+. This affects various NAD±dependent processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby impacting cellular metabolism and energy production .
Result of Action
The inhibition of NAMPT by 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid leads to a decrease in cellular NAD+ levels, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+. This makes it a potential therapeutic agent for the treatment of cancer .
Action Environment
The action, efficacy, and stability of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be influenced by various environmental factors For instance, the pH of the environment can affect its ionization state and, consequently, its absorption and distribution Similarly, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion.
生化分析
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid within cells and tissues are not well-characterized. It is thought to interact with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization. For instance, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
化学反应分析
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.
1H-Pyrrolo[2,3-b]pyridine: A compound with a similar fused ring system but different nitrogen positioning.
The uniqueness of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid lies in its specific ring fusion and the positions of its nitrogen atoms, which confer distinct chemical properties and biological activities.
属性
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKAACYLUOQSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556420 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-08-4 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the multistep synthesis modification for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives in this research?
A1: The research highlights significant modifications to the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives, aiming to improve efficiency and accessibility. These modifications include:
- Synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2): This alteration potentially streamlines the synthesis process by utilizing a more readily available starting material or enabling a more efficient reaction pathway. []
- Synthesizing 1-methoxymethyl-2,3-diaminobenzene (5) without using unstable 2,3-diaminobenzyl alcohol: This change enhances the synthesis safety and reliability by avoiding the use of a potentially hazardous and unstable reagent. []
- Activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) with N,N′-carbonyldiimidazole (CDI): Utilizing CDI as an inexpensive coupling reagent presents a cost-effective alternative for activating these carboxylic acids, potentially making the synthesis more accessible. []
Q2: How does the coordination of a metal center to the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold affect tautomerism in the ligand?
A2: The research reveals that coordinating a metal(II) center to the methoxymethyl-substituted 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) stabilizes the 7b tautomer. [] This suggests that the metal coordination influences the electronic distribution within the ligand, favoring the 7b tautomeric form. In the absence of metal coordination, NMR spectroscopy identified two tautomers, 7b-L3 and 4b′-L3. [] This highlights the potential for metal coordination to modulate tautomeric equilibria in these ligands, which could be relevant for fine-tuning their biological activity and interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)


![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)






